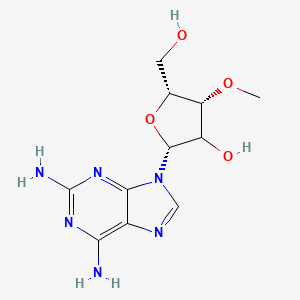
Voxvoganan (trihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Voxvoganan (trihydrochloride), also known as LTX-109 trihydrochloride, is a synthetic antimicrobial agent developed by Lytix Biopharma As. It is a small peptide drug that acts as a cell membrane regulator. Voxvoganan (trihydrochloride) is currently in clinical phase II trials for the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and other bacterial and fungal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Voxvoganan (trihydrochloride) is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Voxvoganan (trihydrochloride) involves large-scale SPPS techniques, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then converted to its trihydrochloride salt form for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
Voxvoganan (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its antimicrobial properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Voxvoganan (trihydrochloride) with altered antimicrobial properties. These derivatives are often tested for their efficacy against different bacterial and fungal strains .
Aplicaciones Científicas De Investigación
Voxvoganan (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial activity.
Biology: Investigated for its effects on bacterial and fungal cell membranes, as well as its potential to disrupt biofilms.
Medicine: Explored as a topical antimicrobial agent for treating skin infections, nasal decolonization of MRSA, and other bacterial and fungal infections.
Mecanismo De Acción
Voxvoganan (trihydrochloride) exerts its effects through a membrane-lysing mechanism of action. It binds to negatively charged membrane components on the bacterial cell wall, leading to membrane disruption and cell lysis. This rapid bactericidal activity is based on the biological principle of innate immune effectors, lytic peptides. The compound is stable against protease degradation, making it effective against a wide range of bacterial and fungal pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Mupirocin: Another topical antimicrobial agent used for treating bacterial skin infections.
Bacitracin: A peptide antibiotic used for topical treatment of bacterial infections.
Neomycin: An aminoglycoside antibiotic used in topical formulations for bacterial infections
Uniqueness of Voxvoganan (trihydrochloride)
Voxvoganan (trihydrochloride) is unique due to its broad-spectrum, fast-acting bactericidal activity and its stability against protease degradation. Unlike other antimicrobial agents, it targets the bacterial cell membrane, leading to rapid cell lysis and death. This mechanism of action reduces the likelihood of resistance development, making it a promising candidate for treating multi-resistant bacterial infections .
Propiedades
Fórmula molecular |
C43H72Cl3N11O3 |
|---|---|
Peso molecular |
897.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride |
InChI |
InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1 |
Clave InChI |
KXMSCJYCDUWIMI-RZQNRPNSSA-N |
SMILES isomérico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)



![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)



